1-[1-(2-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(2-ethoxypyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-3-25-15-13(5-4-8-18-15)16(23)20-9-6-12(7-10-20)21-11-14(22)19(2)17(21)24/h4-5,8,12H,3,6-7,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBWMLJSWFUAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(2-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione typically involves multiple steps, including the formation of the piperidine and imidazolidine-dione rings, followed by their coupling with the ethoxypyridine moiety. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Imidazolidine-Dione Ring: This step may involve the reaction of urea derivatives with suitable carbonyl compounds.
Coupling Reactions: The final step involves coupling the piperidine and imidazolidine-dione rings with the ethoxypyridine moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1-[1-(2-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(2-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Heterocyclic Substituents : The ethoxypyridine group in the target compound balances aromaticity and polarity, whereas thiophene () and thiadiazole () substituents introduce sulfur-based electronics.
- Imidazolidine-Dione Modifications : The 3-methyl group in the target compound reduces steric hindrance compared to bulkier groups like trifluoroethyl () or phenyl (), which may influence target binding kinetics .
Physicochemical Properties
- Molecular Weight : Ranges from 376.3 () to 413.4 (), with higher weights correlating with trifluoroethyl or benzofuran groups.
- Solubility : Methoxy () and ethoxy groups likely improve aqueous solubility compared to halogenated or sulfur-containing analogs .
- Hydrogen-Bonding Capacity : The imidazolidine-dione and pyridine carbonyl groups offer hydrogen-bond acceptors, critical for target engagement .
Biological Activity
1-[1-(2-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₃ |
| Molecular Weight | 345.41 g/mol |
| CAS Number | 2640934-24-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways. The presence of the ethoxypyridine moiety enhances binding affinity, while the imidazolidine core is crucial for its pharmacological effects.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may bind to receptors that regulate neurotransmission, potentially influencing neurological processes.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the molecular structure significantly impact biological activity:
- Ethoxypyridine Group : Enhances lipophilicity and receptor binding.
- Piperidine Ring Modifications : Variations in this ring can alter pharmacokinetic properties and biological efficacy.
- Imidazolidine Core : Essential for maintaining the compound's stability and activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.
- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Properties : It has shown promise in reducing inflammation markers in vitro.
Case Studies
A few notable studies have been conducted to evaluate the biological activity of this compound:
Study 1: Antitumor Efficacy
In a study published in Chemistry & Biology, researchers evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound using primary neuronal cultures exposed to oxidative stress. The results demonstrated a marked decrease in cell death compared to control groups, indicating its protective role .
Study 3: Inflammatory Response Modulation
A recent study assessed the anti-inflammatory effects of this compound in a murine model of inflammation. Treatment resulted in reduced levels of pro-inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
